GV-58

Calcium channel pharmacology Cav2.2 Cav2.1

GV-58 is a first-in-class, selective N-type (Cav2.2) and P/Q-type (Cav2.1) calcium channel agonist that acts as a positive allosteric gating modifier. Developed as a structural modification of the cyclin-dependent kinase (CDK) inhibitor (R)-roscovitine, GV-58 retains the ability to prolong the open state of voltage-gated calcium channels (VGCCs) while dramatically reducing off-target CDK inhibitory activity.

Molecular Formula C18H26N6OS
Molecular Weight 374.5 g/mol
Cat. No. B10769207
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGV-58
Molecular FormulaC18H26N6OS
Molecular Weight374.5 g/mol
Structural Identifiers
SMILESCCCN1C=NC2=C(N=C(N=C21)NC(CC)CO)NCC3=CC=C(S3)C
InChIInChI=1S/C18H26N6OS/c1-4-8-24-11-20-15-16(19-9-14-7-6-12(3)26-14)22-18(23-17(15)24)21-13(5-2)10-25/h6-7,11,13,25H,4-5,8-10H2,1-3H3,(H2,19,21,22,23)/t13-/m1/s1
InChIKeyDPTXJOUVBMUSGY-CYBMUJFWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





GV-58: A Selective Cav2 Calcium Channel Gating Modifier for Neuromuscular Research and Therapeutic Development


GV-58 is a first-in-class, selective N-type (Cav2.2) and P/Q-type (Cav2.1) calcium channel agonist that acts as a positive allosteric gating modifier [1][2]. Developed as a structural modification of the cyclin-dependent kinase (CDK) inhibitor (R)-roscovitine, GV-58 retains the ability to prolong the open state of voltage-gated calcium channels (VGCCs) while dramatically reducing off-target CDK inhibitory activity [1]. Its mechanism of action involves slowing channel deactivation upon membrane depolarization, resulting in a significant increase in total presynaptic calcium influx during neuronal activity [1]. GV-58 has demonstrated therapeutic potential in preclinical models of Lambert-Eaton myasthenic syndrome (LEMS), spinal muscular atrophy (SMA), and amyotrophic lateral sclerosis (ALS), positioning it as a valuable tool compound and lead candidate for investigating synaptic transmission deficits and developing interventions for neuromuscular weakness disorders [1][3][4].

Why GV-58 Cannot Be Substituted with Generic Calcium Channel Modulators or Its Parent Scaffold


GV-58 occupies a unique pharmacological niche that precludes simple substitution with other calcium channel modulators or even its direct parent compound, (R)-roscovitine. Unlike conventional calcium channel agonists or antagonists that primarily affect channel activation or peak current amplitude, GV-58 is a use-dependent gating modifier that selectively slows channel deactivation, thereby prolonging calcium influx only during physiological action potential activity [1]. This mechanism fundamentally differs from that of potassium channel blockers such as 3,4-diaminopyridine (3,4-DAP), which indirectly increase calcium entry by broadening the action potential waveform [1][2]. Furthermore, while (R)-roscovitine shares the calcium channel agonist activity of GV-58, it also exhibits potent CDK inhibition that confounds experimental interpretation and introduces potential toxicity [1]. Substituting GV-58 with (R)-roscovitine or other roscovitine analogs would introduce variable CDK inhibitory activity, differing potency and efficacy at calcium channels, and altered binding kinetics, all of which compromise experimental reproducibility and therapeutic translation [1][3].

Quantitative Differentiation of GV-58: Evidence-Based Comparative Analysis for Scientific Selection


Enhanced Potency and Efficacy at Cav2 Channels Compared to Parent Compound (R)-Roscovitine

GV-58 demonstrates significantly improved potency and efficacy as a calcium channel agonist relative to its parent molecule, (R)-roscovitine. In whole-cell patch clamp electrophysiology experiments on HEK293 cells expressing N-type (Cav2.2) or P/Q-type (Cav2.1) calcium channels, GV-58 exhibited a 3- to 4-fold increase in agonist potency and approximately 4-fold higher agonist efficacy compared to (R)-roscovitine [1][2].

Calcium channel pharmacology Cav2.2 Cav2.1 gating modifier

Marked Reduction in Off-Target CDK Inhibitory Activity Relative to (R)-Roscovitine

A critical limitation of (R)-roscovitine as a calcium channel research tool is its potent CDK inhibitory activity (Cdk1 IC50 = 0.89 μM, Cdk2 IC50 = 0.15 μM, Cdk5 IC50 = 0.14 μM), which confounds interpretation of calcium channel-specific effects and poses toxicity concerns [1]. GV-58 was specifically engineered to minimize this off-target liability. In comparative kinase inhibition assays, GV-58 exhibited a CDK inhibitory effect that is approximately 20-fold less potent than that of (R)-roscovitine, with IC50 values exceeding 20 μM across all CDK isoforms tested [1][2].

Kinase selectivity CDK inhibition off-target profiling

Supra-Additive Synergism with 3,4-Diaminopyridine in Restoring Neuromuscular Transmission

In a passive transfer mouse model of Lambert-Eaton myasthenic syndrome (LEMS), the combination of GV-58 and the potassium channel blocker 3,4-diaminopyridine (3,4-DAP) produced a supra-additive enhancement of neurotransmitter release that completely reversed the LEMS-induced synaptic deficit. In contrast, neither compound alone achieved complete restoration [1]. Quantal content analysis at LEMS model neuromuscular junctions showed that 3,4-DAP alone increased quantal content by 88 ± 12%, GV-58 alone increased quantal content by 107 ± 19%, while the combination produced a 233 ± 28% increase—exceeding the arithmetic sum of individual effects [1].

Lambert-Eaton myasthenic syndrome neuromuscular junction synaptic transmission

Selective Cav2 Channel Agonism with Minimal L-Type Calcium Channel Activity

GV-58 exhibits pronounced selectivity for Cav2 family channels (N-type and P/Q-type) over L-type calcium channels (Cav1.3), which are the primary voltage-gated calcium channels regulating neurotransmitter release at synapses versus those mediating cardiac and smooth muscle contraction, respectively. In whole-cell patch clamp electrophysiology, GV-58 showed no measurable agonist effect on L-type calcium channels at concentrations up to 100 μM, while robustly activating N-type (EC50 = 7.21 μM) and P/Q-type (EC50 = 8.81 μM) channels [1]. This selectivity profile contrasts with many other calcium channel modulators that exhibit broader activity across multiple channel subtypes [1].

Channel selectivity Cav2.1 Cav2.2 Cav1.3

In Vivo Efficacy in Multiple Neuromuscular Disease Models with Documented Functional Improvement

GV-58 has demonstrated consistent therapeutic benefit across multiple independent in vivo disease models, a breadth of validation not reported for most roscovitine-derived analogs or other Cav2 gating modifiers. In a severe spinal muscular atrophy (SMA) mouse model (SMNΔ7), acute subcutaneous administration of GV-58 significantly restored neuromuscular transmission to control levels in both mildly vulnerable forearm muscles and strongly vulnerable trunk muscles at postnatal days 10–12 [1]. In the SOD1G93A mouse model of amyotrophic lateral sclerosis (ALS), chronic once-daily intraperitoneal injection of GV-58 for 20 days starting at the early symptomatic stage (P90) significantly enhanced end-plate potential amplitude, delayed disease progression, and maintained synapse innervation compared to vehicle-treated controls [2].

Spinal muscular atrophy Amyotrophic lateral sclerosis in vivo pharmacology

Optimal Research and Preclinical Applications of GV-58 Based on Validated Differentiation Evidence


Investigating Cav2 Channel Gating Mechanisms in Synaptic Physiology

GV-58 serves as a superior tool compound for electrophysiological studies of Cav2.1 and Cav2.2 channel gating kinetics due to its use-dependent mechanism, selective slowing of channel deactivation, and minimal CDK off-target activity (20-fold reduction vs (R)-roscovitine) [1]. Researchers investigating calcium-dependent neurotransmitter release can employ GV-58 to isolate the specific contribution of prolonged Cav2 channel opening to synaptic facilitation without confounding effects on action potential waveform (as with 3,4-DAP) or cell cycle regulation (as with (R)-roscovitine) [1][2]. The compound's Cav2 selectivity (EC50 >100 μM for L-type channels) further ensures that observed synaptic effects are attributable specifically to presynaptic calcium channel modulation rather than postsynaptic or cardiovascular L-type channel activity [1].

Preclinical Development of Combination Therapies for Lambert-Eaton Myasthenic Syndrome

The documented supra-additive synergism between GV-58 and 3,4-DAP in completely reversing LEMS synaptic deficits (233% quantal content increase with combination vs 88% for 3,4-DAP alone and 107% for GV-58 alone) makes GV-58 an essential component for LEMS therapeutic development programs [1]. Procurement of GV-58 is specifically warranted for research groups evaluating combination approaches to achieve full functional restoration at the neuromuscular junction, as neither agent alone can accomplish complete reversal of the synaptic impairment characteristic of this autoimmune disorder [1].

Evaluating Synaptic Rescue Strategies in Spinal Muscular Atrophy Models

GV-58 has been validated in the SMNΔ7 severe SMA mouse model, where it significantly restored neuromuscular transmission to control levels in both mildly and strongly vulnerable muscle groups following acute subcutaneous administration [1]. Research programs focused on SMA pathophysiology and therapeutic intervention can confidently utilize GV-58 based on this quantitative demonstration of efficacy in a genetically defined disease model, establishing it as a reference Cav2 gating modifier for studying synaptic dysfunction in motor neuron diseases [1].

Investigating Neuromuscular Junction Maintenance and Synaptic Compensation in ALS

GV-58 is uniquely positioned for ALS research applications based on its demonstrated ability to maintain synaptic innervation and enhance end-plate potential amplitude following chronic administration in the SOD1G93A ALS mouse model [1]. The compound's efficacy in delaying disease progression when treatment is initiated at the early symptomatic stage supports its procurement for studies investigating synaptic compensation mechanisms and interventions aimed at preserving neuromuscular function during neurodegenerative disease progression, where transmitter release is impaired ~40% below control levels at P90 [1].

Technical Documentation Hub

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